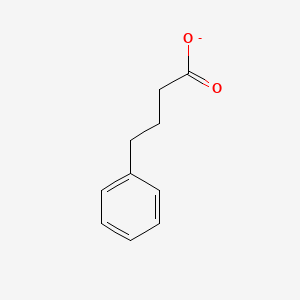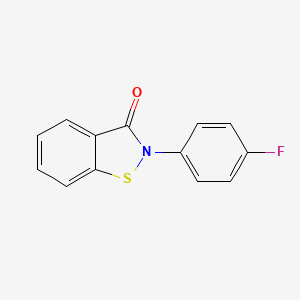
Fluocortin
Vue d'ensemble
Description
La fluocortine est un corticostéroïde synthétique doté de propriétés anti-inflammatoires. Ce composé est structurellement similaire à la fluocortolone, mais contient un groupe céto supplémentaire . La fluocortine est principalement utilisée dans le traitement des affections cutanées inflammatoires telles que la dermatite et l’eczéma .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La fluocortine est synthétisée à partir de la flucortolone par le biais d’une série de réactions chimiques. La voie synthétique comprend généralement des étapes telles que la fluoration, l’hydroxylation et l’oxydation dans des conditions contrôlées .
Méthodes de production industrielle : Dans les milieux industriels, la fluocortine est produite à l’aide de réacteurs chimiques à grande échelle qui assurent un contrôle précis des conditions de réaction telles que la température, la pression et le pH. Le processus implique l’utilisation de réactifs et de catalyseurs de haute pureté pour obtenir les transformations chimiques souhaitées de manière efficace .
Analyse Des Réactions Chimiques
Types de réactions : La fluocortine subit diverses réactions chimiques, notamment :
Oxydation : Conversion des groupes hydroxyle en groupes céto.
Réduction : Réduction des groupes céto en groupes hydroxyle.
Substitution : Remplacement des atomes d’hydrogène par des atomes de fluor.
Réactifs et conditions courants :
Oxydation : Réactifs tels que le trioxyde de chrome ou le permanganate de potassium en milieu acide.
Réduction : Réactifs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Agents fluorants tels que le trifluorure de diéthylaminosulfur (DAST) ou le difluorure de xénon.
Produits principaux : Les principaux produits formés par ces réactions comprennent divers dérivés fluorés et hydroxylés de la fluocortine .
4. Applications de la recherche scientifique
La fluocortine a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisée comme composé modèle pour étudier les effets de la fluoration sur l’activité et la stabilité des stéroïdes.
Biologie : Investigée pour son rôle dans la modulation des réponses inflammatoires dans les modèles cellulaires et animaux.
Médecine : Appliquée dans le traitement des affections cutanées inflammatoires telles que la dermatite et l’eczéma.
Industrie : Utilisée dans la formulation de crèmes et de pommades topiques pour ses propriétés anti-inflammatoires.
Applications De Recherche Scientifique
Fluocortin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorination on steroid activity and stability.
Biology: Investigated for its role in modulating inflammatory responses in cellular and animal models.
Medicine: Applied in the treatment of inflammatory skin conditions such as dermatitis and eczema.
Industry: Utilized in the formulation of topical creams and ointments for its anti-inflammatory properties.
Mécanisme D'action
La fluocortine exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans le cytoplasme des cellules cibles. Cette liaison conduit à l’activation du récepteur, qui se transloque ensuite dans le noyau et module l’expression de gènes spécifiques impliqués dans la réponse inflammatoire . Les cibles moléculaires primaires comprennent les cytokines, les chimiokines et les molécules d’adhésion qui jouent un rôle dans l’inflammation .
Comparaison Avec Des Composés Similaires
La fluocortine est comparée à d’autres corticostéroïdes tels que la fluocortolone, la prednisolone et l’étabonate de loteprednol . Bien que tous ces composés partagent des propriétés anti-inflammatoires, la fluocortine est unique en raison de son groupe céto supplémentaire et de son atome de fluor, qui améliorent sa stabilité et sa puissance .
Composés similaires :
Fluocortolone : Structure similaire, mais sans le groupe céto supplémentaire.
Prednisolone : Un corticostéroïde largement utilisé avec un schéma de substitution différent.
Étabonate de loteprednol : Un corticostéroïde doux conçu pour minimiser les effets secondaires systémiques.
Les caractéristiques structurales uniques de la fluocortine et ses puissants effets anti-inflammatoires en font un composé précieux dans les milieux de recherche et cliniques.
Propriétés
Numéro CAS |
33124-50-4 |
|---|---|
Formule moléculaire |
C22H27FO5 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C22H27FO5/c1-10-6-13-12-8-15(23)14-7-11(24)4-5-21(14,2)18(12)16(25)9-22(13,3)17(10)19(26)20(27)28/h4-5,7,10,12-13,15-18,25H,6,8-9H2,1-3H3,(H,27,28)/t10-,12+,13+,15+,16+,17-,18-,21+,22+/m1/s1 |
Clé InChI |
PUWHHWCHAVXSIG-NCLPIGKXSA-N |
SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)C(=O)O)C)O)C)F |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)C(=O)O)C)O)C)F |
SMILES canonique |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)C(=O)O)C)O)C)F |
| 33124-50-4 | |
Synonymes |
fluocortolone-21-acid |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
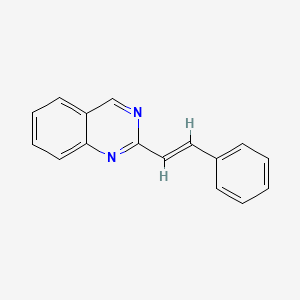
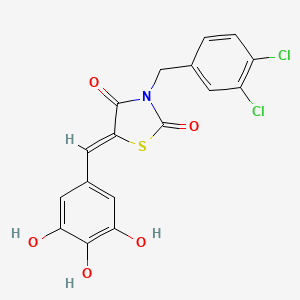
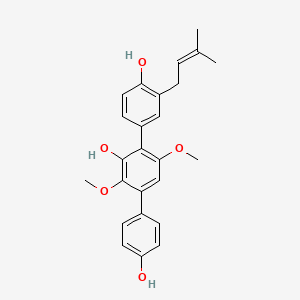

![N-[(7R,20R)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide](/img/structure/B1260687.png)

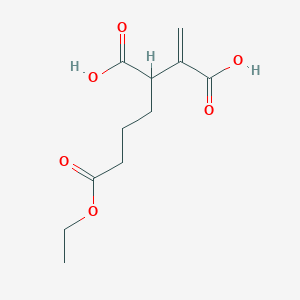


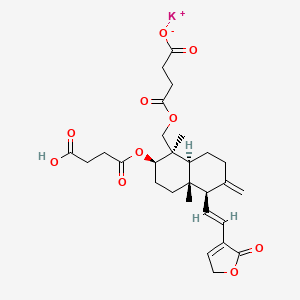
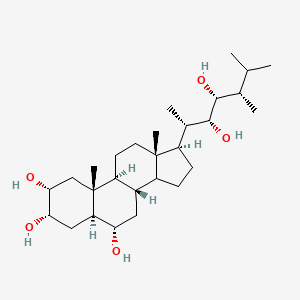
![1-[2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide](/img/structure/B1260698.png)
